molecular formula C18H16BrNO3 B4672993 9-(3-BROMO-4-METHYLPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE

9-(3-BROMO-4-METHYLPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE

Cat. No.: B4672993
M. Wt: 374.2 g/mol
InChI Key: CKYKFCXKSOHWRB-UHFFFAOYSA-N
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Description

9-(3-BROMO-4-METHYLPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is a complex organic compound with a unique structure that includes a brominated phenyl group and a dioxinoquinoline core

Properties

IUPAC Name

9-(3-bromo-4-methylphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-10-2-3-11(6-14(10)19)12-8-18(21)20-15-9-17-16(7-13(12)15)22-4-5-23-17/h2-3,6-7,9,12H,4-5,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYKFCXKSOHWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCCO4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-(3-BROMO-4-METHYLPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dioxinoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Methylation: The methyl group is introduced via methylation reactions using reagents like methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

9-(3-BROMO-4-METHYLPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the quinoline core.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(3-BROMO-4-METHYLPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 9-(3-BROMO-4-METHYLPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves its interaction with specific molecular targets. The brominated phenyl group and the dioxinoquinoline core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 9-(3-BROMO-4-METHYLPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE include:

These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific brominated and methylated phenyl group, which can influence its chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(3-BROMO-4-METHYLPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE
Reactant of Route 2
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9-(3-BROMO-4-METHYLPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE

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